molecular formula C19H18F2N2O7 B12399557 [(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B12399557
M. Wt: 424.4 g/mol
InChI Key: IYLCGBJONLGBDY-LFDXPVSYSA-N
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Description

[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with significant applications in pharmaceutical and chemical research. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring and an acetyloxy group, making it a valuable intermediate in the synthesis of antiviral drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Acetylation and esterification: The acetyloxy group is introduced via acetylation using acetic anhydride, while the benzoate ester is formed through esterification with 4-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antiviral properties due to its structural similarity to nucleoside analogs.

    Medicine: Investigated for its role in the development of antiviral drugs, particularly against RNA viruses.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of [(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate involves its incorporation into viral RNA, leading to chain termination and inhibition of viral replication. The compound targets viral RNA polymerase, disrupting the synthesis of viral RNA and thereby exerting its antiviral effects .

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
  • [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate

Uniqueness

[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is unique due to its dual fluorination and acetyloxy groups, which enhance its stability and biological activity. This makes it a valuable compound in the synthesis of antiviral agents, distinguishing it from other similar nucleoside analogs.

Properties

Molecular Formula

C19H18F2N2O7

Molecular Weight

424.4 g/mol

IUPAC Name

[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C19H18F2N2O7/c1-9-3-5-11(6-4-9)18(26)28-8-13-14(21)15(29-10(2)24)17(30-13)23-7-12(20)16(25)22-19(23)27/h3-7,13-15,17H,8H2,1-2H3,(H,22,25,27)/t13-,14?,15+,17-/m1/s1

InChI Key

IYLCGBJONLGBDY-LFDXPVSYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)F)OC(=O)C)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)F)OC(=O)C)F

Origin of Product

United States

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